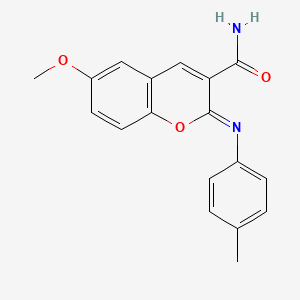

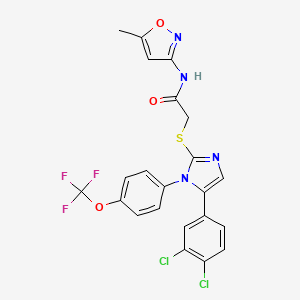

![molecular formula C18H20N8O3 B2466487 N-(2-(4-((furan-2-ylméthyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)-3-méthoxy-1-méthyl-1H-pyrazole-4-carboxamide CAS No. 1208375-01-2](/img/structure/B2466487.png)

N-(2-(4-((furan-2-ylméthyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)-3-méthoxy-1-méthyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H20N8O3 and its molecular weight is 396.411. The purity is usually 95%.

BenchChem offers high-quality N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Propriétés anticancéreuses

Le composé a suscité l’attention en raison de son potentiel en tant qu’agent anticancéreux. Plus précisément, il cible le récepteur du facteur de croissance épidermique (EGFR). Plusieurs dérivés de ce composé ont été synthétisés et évalués pour leurs activités cytotoxiques contre diverses lignées de cellules cancéreuses. Notamment, certains dérivés ont présenté des effets anticancéreux puissants contre les cellules cancéreuses à forte expression de l’EGFR (telles que A549, HeLa et SW480). Il est important de noter qu’ils ont présenté une faible cytotoxicité contre les cellules hépatiques normales (HL7702), ce qui suggère un profil de sécurité favorable .

Activités antimicrobiennes et antivirales

Les dérivés du furane, y compris ce composé, ont été étudiés pour leurs propriétés antimicrobiennes et antivirales. Bien que des études spécifiques sur ce composé soient limitées, ses caractéristiques structurelles en font un candidat intéressant pour une exploration plus approfondie dans ces domaines. Les composés à base de furane ont démontré une activité contre divers agents pathogènes, ce qui en fait des outils précieux dans la découverte de médicaments .

Potentiel antioxydant

Les furannes sont connus pour leurs propriétés antioxydantes. Bien que les preuves directes concernant ce composé spécifique soient rares, sa partie furanne suggère des avantages potentiels dans la lutte contre le stress oxydatif. Les antioxydants jouent un rôle crucial dans le maintien de la santé cellulaire et la prévention des maladies liées aux dommages oxydatifs .

Effets anti-inflammatoires

Étant donné la présence de parties furane et pyrazole, ce composé pourrait présenter des effets anti-inflammatoires. L’inflammation est impliquée dans diverses maladies, et les composés aux propriétés anti-inflammatoires sont précieux pour le développement de médicaments. Des études supplémentaires sont nécessaires pour explorer cet aspect .

Troubles métaboliques et santé cardiovasculaire

La structure unique du composé pourrait être pertinente dans le contexte des troubles métaboliques et de la santé cardiovasculaire. Les dérivés du furane ont été étudiés pour leurs effets sur le métabolisme des lipides, la régulation du glucose et les facteurs de risque cardiovasculaire. Bien qu’aucune étude directe n’existe pour ce composé, son potentiel mérite d’être exploré .

Potentiel neuroprotecteur

Les furannes ont été étudiés pour leurs effets neuroprotecteurs, en particulier dans des affections telles que la maladie d’Alzheimer et la maladie de Parkinson. Bien qu’il n’ait pas été spécifiquement testé, les caractéristiques structurelles du composé suggèrent qu’il pourrait avoir une pertinence dans la neuroprotection .

Mécanisme D'action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

The compound interacts with EGFR, inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation. The compound’s interaction with EGFR is likely due to its structural similarity to the natural ligands of EGFR, allowing it to bind to the receptor and block its activation.

Biochemical Pathways

Upon binding to EGFR, the compound inhibits the activation of several downstream pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting these pathways, the compound prevents the uncontrolled cell growth characteristic of many forms of cancer.

Pharmacokinetics

Given its structural similarity to other indole derivatives , it is likely that it is well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific functional groups present in the compound.

Result of Action

The result of the compound’s action is a decrease in cell proliferation, particularly in cancer cells that overexpress EGFR . This can lead to a slowdown or halt in tumor growth, making the compound a potential anticancer agent.

Analyse Biochimique

Biochemical Properties

The compound N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide interacts with various biomolecules. It forms intermolecular N–H⋯O hydrogen bonds between the nitrogen atom of the amino group and oxygen atoms of the carboxyl group . This interaction can influence the biochemical reactions in which the compound participates.

Cellular Effects

The compound has shown potent anticancer activities against A549, HeLa, SW480 cancer cell lines and weak activities on HepG2, indicating that it might be an inhibitor of the epidermal growth factor receptor (EGFR) . It also showed weak cytotoxic effects on HL7702, a normal human liver cell line , suggesting that it might have low toxicity against normal cells.

Molecular Mechanism

Its anticancer activity suggests that it might interact with EGFR, a protein that plays a crucial role in cell growth and survival . The compound might inhibit the activation of EGFR, thereby suppressing the proliferation of cancer cells.

Propriétés

IUPAC Name |

N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N8O3/c1-25-10-14(18(24-25)28-2)17(27)19-5-6-26-16-13(9-23-26)15(21-11-22-16)20-8-12-4-3-7-29-12/h3-4,7,9-11H,5-6,8H2,1-2H3,(H,19,27)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKYUWLNOVGIHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2466404.png)

![prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2466405.png)

![N-(2,4-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2466407.png)

amine](/img/structure/B2466409.png)

![6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2466412.png)

![11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2466418.png)

![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2466423.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2466425.png)